N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel
CAS No.: 114915-15-0
Cat. No.: VC0019743
Molecular Formula: C₄₃H₄₈Cl₃NO₁₅
Molecular Weight: 925.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114915-15-0 |
|---|---|
| Molecular Formula | C₄₃H₄₈Cl₃NO₁₅ |
| Molecular Weight | 925.2 |
| IUPAC Name | [(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1 |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Basic Chemical Information
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel possesses distinct chemical properties that differentiate it from its parent compound paclitaxel. The table below summarizes the key chemical characteristics of this molecule.
Table 1: Key Chemical Properties of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel
| Property | Value |
|---|---|
| Chemical Name | N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel |
| CAS Number | 114915-15-0 |
| Molecular Formula | C₄₃H₄₈Cl₃NO₁₅ |
| Molecular Weight | 925.2 g/mol |
| InChIKey | KVRBBGQICGEZIW-BZJDUHISSA-N |
| Creation Date | 2010-07-26 |
| Last Modification | 2025-03-01 |
The compound is characterized by the molecular formula C₄₃H₄₈Cl₃NO₁₅, indicating its complex structure containing 43 carbon atoms, 48 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 15 oxygen atoms . The precise molecular weight of 925.2 g/mol reflects its substantial size typical of taxane derivatives .
Synthesis and Preparation
Synthetic Methods
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel is typically synthesized through a multi-step process starting from paclitaxel or other taxane precursors. The synthesis generally involves:
-
Selective debenzoylation at the N-position of the side chain
-
Protection of reactive groups to prevent unwanted side reactions
-
Introduction of the trichloroethyl oxycarbonyl group at the 7-position
-
Deprotection to yield the final product
This complex synthesis requires precise control of reaction conditions to maintain the stereochemical integrity of the molecule's multiple chiral centers. The process utilizes specialized protecting group strategies typical in taxane chemistry to achieve selectivity in a molecule with numerous reactive functional groups.
Production Considerations
Commercial production of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel often employs advanced purification techniques including chromatography to ensure high purity of the final product. The compound serves as both a research tool and an intermediate in the synthesis of other taxane derivatives with potentially enhanced therapeutic profiles.
Current manufacturing approaches focus on optimization of yield and purity, with consideration for the complex stereochemistry inherent in taxane derivatives. The compound is primarily produced for research purposes with limited commercial availability through specialized chemical suppliers at prices reflecting its complex synthesis (approximately $237.90 per 1mg) .
Mechanism of Action
Microtubule Binding and Stabilization
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel functions through a mechanism similar to paclitaxel, primarily targeting microtubules in dividing cells. The compound's activity centers on:
-
Binding to the beta subunit of tubulin in microtubules
-
Promoting tubulin polymerization
-
Stabilizing microtubule structures against depolymerization
This stabilization disrupts the dynamic nature of microtubules, which is essential for normal mitotic spindle formation during cell division. The binding likely involves the formation of hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues in the tubulin binding pocket.
Studies on related paclitaxel derivatives using fluorescence spectroscopy have revealed that microtubule-bound paclitaxel adopts a "hydrophobic collapsed" conformation, likely similar for N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel . Research using 3'-N-debenzoyl-3'-N-(m-aminobenzoyl)paclitaxel as a fluorescent probe has enabled determination of the spatial relationships between the binding site and other tubulin domains, with distances measured at approximately 29 ± 2 Å from the colchicine binding site .
Cellular Effects
The stabilization of microtubules by N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel leads to a cascade of cellular effects:
-
Inhibition of normal microtubule dynamics required for mitosis
-
Cell cycle arrest at the G2/M phase
-
Activation of apoptotic pathways
-
Programmed cell death (apoptosis)
These effects are particularly pronounced in rapidly dividing cells, explaining the compound's potential selectivity for cancer cells compared to normal cells. The specific structural modifications in this derivative may enhance its cellular uptake compared to paclitaxel due to altered lipophilicity and membrane permeability characteristics.
Structure-Activity Relationships
Role of Specific Functional Groups
Research on paclitaxel derivatives has provided valuable insights into the structure-activity relationships of these compounds, which can inform our understanding of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel. Studies examining the role of various functional groups have shown:
-
The 2'-OH group in the side chain contributes approximately 80% of the binding free energy of the entire side chain
-
Removal of the 2'-OH group reduces microtubule binding affinity by more than 100-fold compared to paclitaxel
-
The 3'-phenyl group provides important hydrophobic interactions with the binding site
Computational analyses and molecular dynamics simulations have identified key hydrogen bonding interactions, particularly between the 2'-OH group of paclitaxel and the D26 residue within the tubulin binding site . These findings suggest that while N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel lacks the benzoyl group at the N-position, it likely maintains critical interactions through other functional groups including the side chain hydroxyl groups.
Comparative Analysis with Related Compounds
Studies comparing various paclitaxel derivatives provide context for understanding the potential activity of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel. Research has revealed significant differences in activity among related compounds:
Table 2: Comparative Activity of Paclitaxel Derivatives
| Compound | Relative Binding Affinity | Tubulin Assembly Efficacy | Notes |
|---|---|---|---|
| Paclitaxel | High (reference) | High | Standard compound |
| 2'-deoxy-paclitaxel | >100-fold reduction | Moderate | Shows importance of 2'-OH |
| N-debenzoyl-2'-deoxy-paclitaxel | No detectable binding | None | Inactive at soluble concentrations |
| Baccatin III | Very low | Very low | Lacks entire side chain |
Notably, some derivatives with partial side chains are less active than baccatin III, which lacks the entire side chain, suggesting that incomplete or modified side chains can interfere with binding in ways more detrimental than their complete absence . This provides important context for understanding the potential impact of the structural modifications in N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel.
Biological Activity and Research Findings
Anticancer Properties
Research indicates that N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated efficacy against multiple cancer types, with particularly notable activity against:
-
Breast cancer (MCF-7 cell lines) - Showing dose-dependent inhibition of proliferation
-
Lung cancer (A549 cell lines) - Demonstrating induction of apoptosis
-
Ovarian cancer (SKOV3 cell lines) - Exhibiting significant G2/M phase arrest
In vitro studies suggest the compound acts through mechanisms similar to paclitaxel but with potentially enhanced solubility and cellular uptake characteristics. Research indicates that the trichloroethyl group contributes to improved pharmacokinetic properties while maintaining the essential anticancer activity of the taxane core structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume